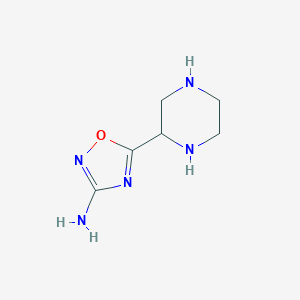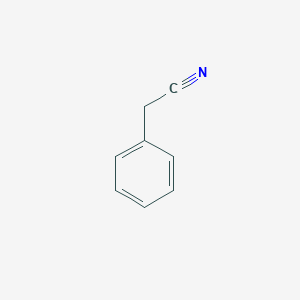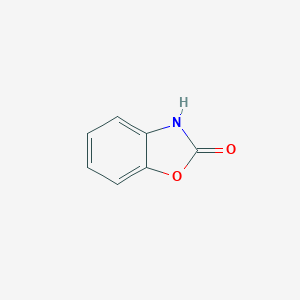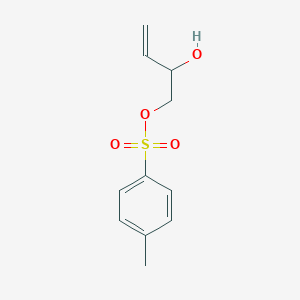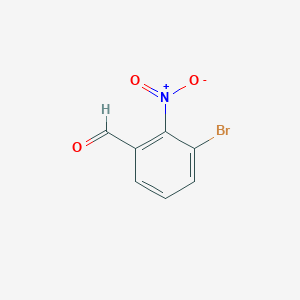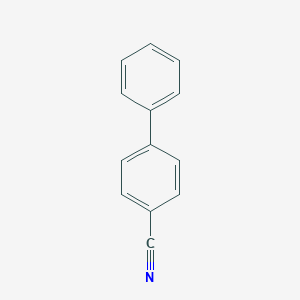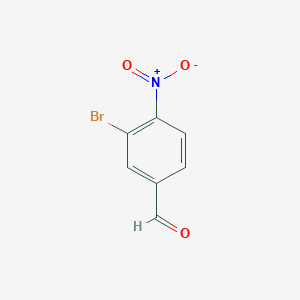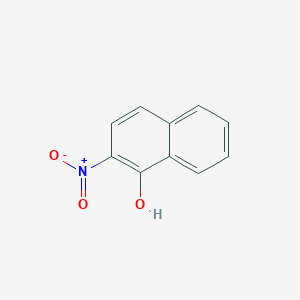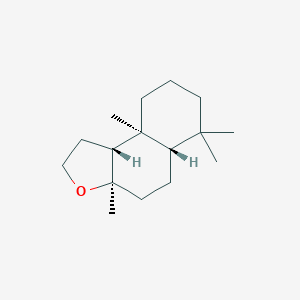
3-Bromohexane
Overview
Description
3-Bromohexane is a brominated alkane that is used in various chemical syntheses. It is a compound that can participate in multiple reactions, including radical-mediated reactions and catalyzed transformations. The papers provided discuss several compounds related to 3-bromohexane and its derivatives, which are used as intermediates or building blocks in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 3-bromohexane involves various strategies. For instance, the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a compound structurally related to 3-bromohexane, is described with its chiral characterization using spectroscopic techniques . Another study reports the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through a regioselective bromocyclization of 2-alkynylbenzoic acids, showcasing the versatility of brominated intermediates in cyclization reactions . Additionally, the synthesis of 3-alkylalk-1-ynes from terminal acetylenes using 1-bromoalk-1-ynes demonstrates the utility of brominated compounds in creating new carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using various spectroscopic methods. The absolute configuration of a brominated natural product building block was determined using vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD), complemented by density functional theory (DFT) calculations . This highlights the importance of molecular structure analysis in understanding the properties and reactivity of brominated compounds.
Chemical Reactions Analysis
Brominated compounds, including those related to 3-bromohexane, are involved in a variety of chemical reactions. For example, a bromine-radical mediated three-component reaction involving allenes, electron-deficient alkenes, and allyl bromides leads to the synthesis of 2-bromo-1,7-dienes . The use of bromine and chlorine in a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes is another example of the reactivity of brominated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. The study of the decomposition reactions of 3-bromo-2,2-dimethyl-propanal and the synthesis of a reliable method for its preparation illustrates the challenges and considerations when working with brominated compounds . The configurational assignment of 2-bromohexadecanoic acids also sheds light on the stereochemical aspects of brominated fatty acids .
Scientific Research Applications
Environmental Fate of Haloalkanes
Research by Haag and Mill (1988) investigated the reactions of various nucleophiles with haloalkanes like 1-bromohexane in water. This study is important for understanding the environmental impact of haloalkanes. It was found that HS− is a crucial nucleophile due to its reactivity and concentration, significantly influencing the fate of 1-bromohexane in the environment (Haag & Mill, 1988).
Ionic Liquid Production
Minnick and Scurto (2014) conducted a study on the vapor–liquid equilibrium in the production of 1-hexyl-3-methylimidazolium bromide ([HMIm][Br]), a model ionic liquid, from 1-bromohexane. Their findings contribute to sustainable synthesis methods for ionic liquids, which have wide-ranging applications (Minnick & Scurto, 2014).
Optoelectronic Material Development
Research by Wen et al. (2019) explored the growth mechanism of CsPbBr3 nanocrystals, using 1-bromohexane as an alternative halide source. This study provides insights crucial for the development of sophisticated optoelectronic materials (Wen et al., 2019).
Vibrational Analysis for Chemical Characterization
Crowder and Iwunze (1977) performed vibrational analysis on compounds like 3-bromohexane. Their work aids in understanding the structural properties of such compounds, which is essential for various chemical applications (Crowder & Iwunze, 1977).
Self-Assembly in Monolayers
Florio et al. (2008) studied the self-assembly of short 1-bromoalkanes, including 1-bromohexane, on graphite. This research is relevant for nanotechnology and materials science, particularly in understanding molecular interactions at surfaces (Florio et al., 2008).
Gas Phase Reaction Kinetics
Chuchani et al. (1990) investigated the elimination kinetics of secondary alkyl bromides, including 2-bromohexane, in the gas phase. This study contributes to our understanding of reaction mechanisms and kinetics in organic chemistry (Chuchani et al., 1990).
Mechanism of Action
Target of Action
3-Bromohexane is a haloalkane, a class of compounds that are primarily involved in elimination reactions . The primary targets of 3-Bromohexane are the hydrogen atoms adjacent to the carbon atom holding the bromine .
Mode of Action
The mode of action of 3-Bromohexane involves an elimination reaction, specifically a dehydrohalogenation . In this process, 3-Bromohexane, when heated with a base like alcoholic KOH, loses a molecule of hydrogen bromide to give an alkene . This reaction is facilitated by the base, which acts by removing a hydrogen ion from the carbon atom next to the one holding the bromine .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromohexane is the formation of alkenes from haloalkanes . This process, known as dehydrohalogenation, results in the loss of a hydrogen halide molecule and the formation of a double bond, creating an alkene .
Pharmacokinetics
For instance, bromhexine, a related compound, is readily absorbed in the gastrointestinal tract but undergoes extensive first-pass effect, reducing its bioavailability to approximately 22-27% .
Result of Action
The primary result of the action of 3-Bromohexane is the formation of an alkene through the elimination of a hydrogen bromide molecule . This transformation is a key step in organic synthesis and can lead to the production of a variety of chemical compounds.
Action Environment
The action of 3-Bromohexane can be influenced by various environmental factors. For example, the rate and efficiency of the elimination reaction can be affected by the temperature, as the reaction requires heating . Additionally, the presence of a base is necessary for the reaction to proceed . Therefore, the action, efficacy, and stability of 3-Bromohexane can be significantly influenced by these environmental conditions.
Safety and Hazards
properties
IUPAC Name |
3-bromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZOJWNUKLCDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871017 | |
| Record name | Hexane, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromohexane | |
CAS RN |
3377-87-5 | |
| Record name | 3-Bromohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-bromohexane?
A1: 3-Bromohexane is a secondary alkyl bromide. While the provided abstracts don't explicitly state its molecular formula and weight, these can be deduced from its structure:
Q2: How was computational chemistry employed in the study of 3-bromohexane?
A2: Crowder and Katon utilized normal coordinate calculations to aid in the vibrational assignments of different 3-bromohexane conformers. They developed a modified valence force field parameterized using vibrational frequencies from similar molecules like 2-bromopentane. This force field successfully predicted the vibrational frequencies of various 3-bromohexane conformers, demonstrating the utility of computational methods in understanding the molecule's vibrational behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




